Oxprenolol

Catalog No.
S3709489
CAS No.
22972-96-9
M.F
C15H23NO3
M. Wt
265.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxprenolol

CAS Number

22972-96-9

Product Name

Oxprenolol

IUPAC Name

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/t13-/m0/s1

InChI Key

CEMAWMOMDPGJMB-ZDUSSCGKSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

solubility

6.80e-01 g/L

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1OCC=C)O

The exact mass of the compound Oxprenolol is 265.16779360 g/mol and the complexity rating of the compound is 246. The solubility of this chemical has been described as 6.80e-01 g/L. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Oxprenolol (CAS 22972-96-9) is a lipophilic, non-selective beta-adrenergic receptor antagonist distinguished by its intrinsic sympathomimetic activity (ISA). In procurement and material selection, its value is defined by a specific physicochemical and pharmacological profile: it acts as a partial agonist for cyclic AMP (cAMP) accumulation, unlike pure or inverse agonists [1]. Featuring an octanol-water partition coefficient (LogP) of approximately 2.28 and high aqueous solubility, oxprenolol offers predictable processability in formulation and membrane permeability assays [2]. These properties make it a critical reference standard for researchers requiring a beta-blocker that balances robust lipophilic tissue penetration with moderate baseline receptor stimulation.

Substituting oxprenolol with other non-selective beta-blockers like propranolol or pindolol introduces critical deviations in assay outcomes and formulation dynamics. Propranolol functions as an inverse agonist for cAMP in specific models, meaning its substitution in G-protein coupled receptor (GPCR) assays will result in complete receptor suppression rather than the baseline stimulation provided by oxprenolol [1]. Furthermore, oxprenolol's specific lipophilicity profile yields a distinct tissue distribution—such as a significantly higher brain-to-blood partition ratio than propranolol—meaning that substituting it with either highly lipophilic analogs (which suffer from tissue trapping) or hydrophilic analogs (like atenolol) will invalidate pharmacokinetic, blood-brain barrier penetration, or transcorneal flux data [2].

Receptor Signaling: Partial Agonism vs. Inverse Agonism

Oxprenolol acts as a partial agonist at beta-adrenergic receptors, differentiating it from pure or inverse antagonists. In comparative pharmacological models, oxprenolol stimulates cAMP accumulation and Erk1/2 phosphorylation. In contrast, propranolol and timolol act as inverse agonists for cAMP in pretreated cells, actively suppressing baseline signaling [1].

Evidence DimensioncAMP accumulation and receptor signaling
Target Compound DataPartial agonist (stimulates cAMP accumulation)
Comparator Or BaselinePropranolol / Timolol (Inverse agonists for cAMP)
Quantified DifferenceOxprenolol provides baseline receptor stimulation (ISA), whereas propranolol actively suppresses cAMP levels below baseline.
ConditionsIn vitro cellular GPCR assays (e.g., IBMX-pretreated cells)

Essential for selecting a standard in cardiac or GPCR models where complete receptor suppression causes assay failure or where moderate baseline stimulation is required.

Central Nervous System Distribution: Blood-Brain Barrier Penetration

The specific lipophilicity of oxprenolol facilitates high penetration across the blood-brain barrier (BBB). Quantitative pharmacokinetic profiling demonstrates that oxprenolol achieves a brain-to-blood partitioning ratio of 50:1 in human models. In direct comparison, the highly lipophilic propranolol achieves a lower ratio of 15:1 to 26:1, while the hydrophilic atenolol exhibits minimal penetration at 0.2:1 [1].

Evidence DimensionBrain-to-blood partition ratio
Target Compound Data50:1
Comparator Or BaselinePropranolol (15:1 to 26:1) and Atenolol (0.2:1)
Quantified DifferenceOxprenolol exhibits roughly double the brain-to-blood partitioning of propranolol and 250 times that of atenolol.
ConditionsIn vivo human pharmacokinetic distribution models

Critical for procuring a reference compound in neuropharmacology or targeted CNS drug delivery models requiring maximal central tissue accumulation.

Transcorneal Flux and Tissue Retention

In ex vivo corneal permeability models, beta-blockers exhibit distinct transport and retention profiles. Oxprenolol demonstrates a high extent of transcorneal transport (comparable to metoprolol and alprenolol) but with moderate tissue uptake. In contrast, propranolol exhibits significantly higher tissue retention (trapping) within the corneal matrix, which reduces its relative transport efficiency across the tissue into the aqueous chamber [1].

Evidence DimensionTranscorneal transport vs. tissue uptake
Target Compound DataHigh transcorneal flux with moderate tissue matrix retention
Comparator Or BaselinePropranolol (High tissue retention/trapping, lower relative flux)
Quantified DifferenceOxprenolol achieves higher trans-tissue transport efficiency by avoiding the excessive lipophilic trapping seen with propranolol.
ConditionsEx vivo bovine and porcine corneal permeability assays

Guides material selection for ophthalmic drug delivery research where maximizing transcorneal flux without excessive tissue accumulation is required.

Aqueous Solubility and Assay Processability

Oxprenolol is classified as a highly soluble compound under Biopharmaceutics Classification System (BCS) criteria, with an aqueous solubility significantly exceeding the 0.3 mg/mL threshold. Its measured LogP of ~2.28 provides sufficient lipophilicity for membrane permeation while maintaining reliable aqueous processability, unlike more extreme lipophilic analogs that require complex co-solvents for assay preparation [1].

Evidence DimensionAqueous solubility for assay preparation
Target Compound DataHighly soluble (MSol > 0.3 mg/mL)
Comparator Or BaselinePoorly soluble lipophilic analogs (MSol < 0.3 mg/mL)
Quantified DifferenceEnsures complete dissolution in standard aqueous buffers without precipitation.
ConditionsStandard aqueous media at pH 1-7.5 (37°C)

Reduces formulation complexity and ensures reproducible dosing in high-throughput in vitro screening and in vivo models.

Reference Standard in GPCR Partial Agonism Assays

Directly leveraging its intrinsic sympathomimetic activity, oxprenolol is procured as a positive control in cAMP accumulation assays. It allows researchers to calibrate models where a moderate baseline stimulation is required, distinguishing it from inverse agonists like propranolol that suppress baseline signaling [1].

CNS-Targeted Drug Delivery and BBB Permeability Modeling

Driven by its 50:1 brain-to-blood partition ratio, oxprenolol serves as a highly penetrant reference compound in blood-brain barrier transport assays and neuropharmacological formulation studies, yielding higher central tissue accumulation than propranolol [2].

Ophthalmic Formulation and Transcorneal Transport Research

Based on its favorable balance of high transcorneal flux and moderate tissue retention, oxprenolol is utilized in ex vivo or in vitro ocular models to study transcorneal transport dynamics without the confounding variable of excessive lipophilic tissue trapping seen with propranolol [3].

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.16779360 g/mol

Monoisotopic Mass

265.16779360 g/mol

Heavy Atom Count

19

UNII

28PZB7R7V9

Related CAS

6452-73-9 (hydrochloride)

Drug Indication

Used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.

Pharmacology

Oxprenolol is a non-selective beta blocker with some intrinsic sympathomimetic activity. Oxprenolol is a lipophilic molecule and hence, it is able to cross the blood-brain barrier. As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol and nadolol. Oxprenolol is an potent beta-blocker and should not be administered to asthmatics because it can cause irreversible airway failure and inflammation.

Mechanism of Action

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.

Absorption Distribution and Excretion

Oral bioavailability is 20-70%.

Metabolism Metabolites

Hepatic.
Oxoprenolol has known human metabolites that include Oxprenolol glucuronide.

Wikipedia

Oxprenolol

Biological Half Life

1-2 hours

Use Classification

Pharmaceuticals

Dates

Last modified: 08-20-2023
McDevitt DG: Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs. Eur Heart J. 1987 Dec;8 Suppl M:9-14. [PMID:2897304]

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